![molecular formula C20H25N3O2S B2956765 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2097898-24-1](/img/structure/B2956765.png)
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions used to create it. This includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).科学研究应用
Pharmacological Characterization
A compound closely related to the query has been characterized as a κ-opioid receptor (KOR) antagonist, demonstrating high affinity for human, rat, and mouse KORs. It showed potential for treating depression and addiction disorders by attenuating the behavioral effects of stress and reinstatement of extinguished cocaine-seeking behavior. Additionally, it was utilized in an in vivo binding assay developed using a KOR positron emission tomography ligand, indicating its potential for depression and addiction treatment through KOR antagonism (Grimwood et al., 2011).
Material Science and Electrooptic Applications
Research on dibranched, heterocyclic "push-pull" chromophores, including studies on their covalent self-assembly, thin-film microstructure, and nonlinear optical response, highlights the significance of molecular architecture and film growth method on their optical/electrooptic properties. These findings underscore the potential applications of such compounds in the development of advanced materials for optical and electrooptic technologies (Facchetti et al., 2006).
Antimicrobial Activity
A series of compounds synthesized for their potential as antimicrobial agents showed interesting antibacterial activity against different bacterial strains, including M. tuberculosis. These findings suggest the therapeutic potential of such structures as powerful antimycobacterial agents, providing a starting point for the development of new treatments (Nural et al., 2018).
Supramolecular Chemistry
The utilization of 2,6-Bis(trimethyltin)pyridine for the synthesis of various pyridine-based ligands for supramolecular chemistry applications demonstrates innovative approaches in ligand design and synthesis. This strategy facilitates the development of new materials and compounds for supramolecular assemblies and applications (Schubert & Eschbaumer, 1999).
Conducting Polymers
Investigations into the electrochemistry of conducting polypyrrole films reveal their ability to be driven electrochemically between oxidized (conducting) and neutral (insulating) forms. This property is crucial for their use in electronic and optoelectronic devices, indicating the versatility of pyrrole-based polymers in various applications (Diaz et al., 1981).
安全和危害
This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
未来方向
This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and reactivity.
属性
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)26-18-6-4-16(5-7-18)12-20(24)23-11-9-17(13-23)25-19-8-10-21-15(3)22-19/h4-8,10,14,17H,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFHSNUZVGNTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)
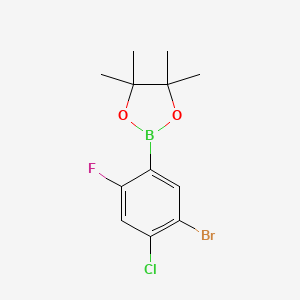
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)
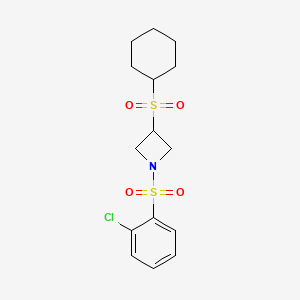
![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)
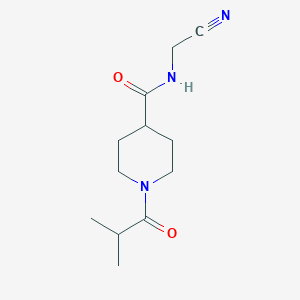
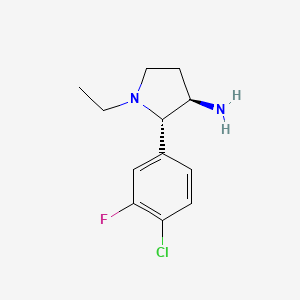
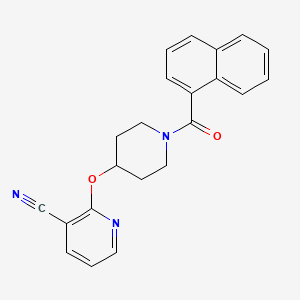
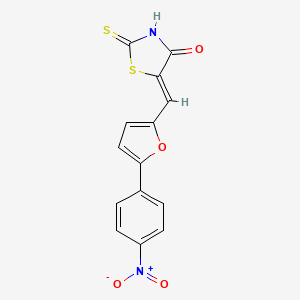
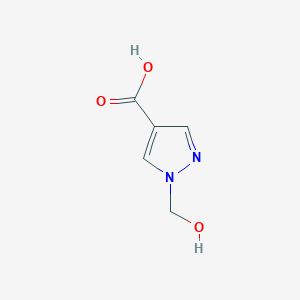
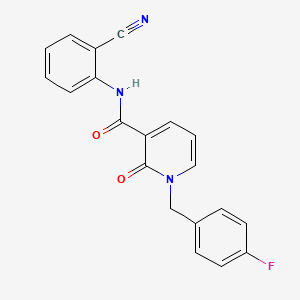
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)